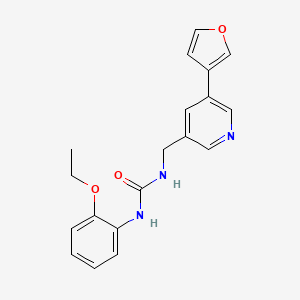![molecular formula C13H16ClF3N2 B2617578 N,N-Dimethyl-2-[5-(trifluoromethyl)-1H-indol-3-yl]ethanamine;hydrochloride CAS No. 2418713-32-1](/img/structure/B2617578.png)
N,N-Dimethyl-2-[5-(trifluoromethyl)-1H-indol-3-yl]ethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-Dimethyl-2-[5-(trifluoromethyl)-1H-indol-3-yl]ethanamine;hydrochloride” is a chemical compound with the molecular formula C13H15F3N2 . It has a molecular weight of 256.27 g/mol .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The InChI string for this compound isInChI=1S/C13H15F3N2/c1-18(2)6-5-9-8-17-12-4-3-10(7-11(9)12)13(14,15)16/h3-4,7-8,17H,5-6H2,1-2H3 . The canonical SMILES representation is CN(C)CCC1=CNC2=C1C=C(C=C2)C(F)(F)F . Physical And Chemical Properties Analysis
This compound has a molecular weight of 256.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 256.11873297 g/mol . The topological polar surface area of the compound is 19 Ų .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Studies have explored the synthesis of complex organic compounds and their potential applications. For example, work on the preparation of compounds with specific structural features, such as those involving trifluoromethyl groups and indole derivatives, could be relevant for understanding the synthesis and potential applications of the compound . The development of novel synthetic routes and catalysts for the efficient production of these compounds is a significant area of research. The use of trifluoromethylated compounds in organic synthesis is noteworthy for their potential in pharmaceuticals and agrochemicals due to their unique physical and chemical properties (Graham et al., 2012).
Medicinal Chemistry
Research in medicinal chemistry often involves the synthesis of derivatives of known bioactive compounds to improve their activity or reduce side effects. Compounds similar to "N,N-Dimethyl-2-[5-(trifluoromethyl)-1H-indol-3-yl]ethanamine;hydrochloride" could be explored for their potential interactions with biological targets. The structural modification of indole derivatives, for instance, is a common strategy to discover new drugs with enhanced efficacy and safety profiles. Studies that focus on the synthesis of N,N-dimethyltryptamine derivatives, for instance, highlight the ongoing interest in manipulating indole structures for potential therapeutic applications (Li De-chen, 2002).
Photolabile Protecting Groups and Photochemistry
The use of photolabile groups in the development of photoaffinity probes for biological research is an area that might utilize compounds similar to the one . These studies can provide insights into how structural features, such as the trifluoromethyl group, influence the photophysical properties of compounds and their utility in photochemical applications (Platz et al., 1991).
Material Science
In material science, the functionalization of surfaces with organic compounds, including those containing indole and trifluoromethyl groups, can be used to impart specific properties such as hydrophobicity, conductivity, or luminescence. Research on the synthesis and application of these compounds could provide valuable information on the potential material science applications of "this compound" (Liu et al., 2013).
Direcciones Futuras
Trifluoromethyl groups are of some importance in the pharmaceutical industry and agrochemicals . The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . It is expected that many novel applications of trifluoromethyl compounds will be discovered in the future .
Propiedades
IUPAC Name |
N,N-dimethyl-2-[5-(trifluoromethyl)-1H-indol-3-yl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2.ClH/c1-18(2)6-5-9-8-17-12-4-3-10(7-11(9)12)13(14,15)16;/h3-4,7-8,17H,5-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAZSXZQHQLRNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


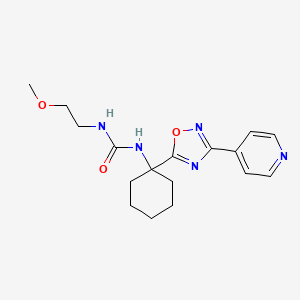
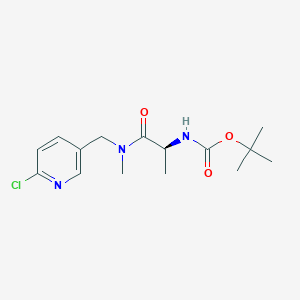
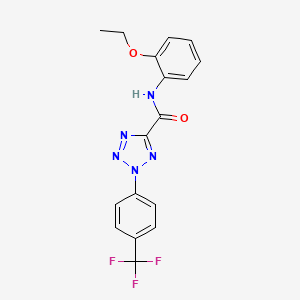
![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2617502.png)



![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(3-phenylpropyl)urea](/img/structure/B2617508.png)
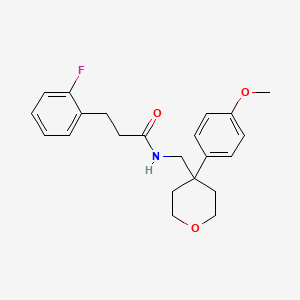
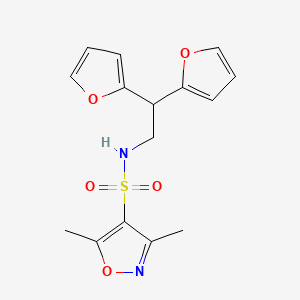
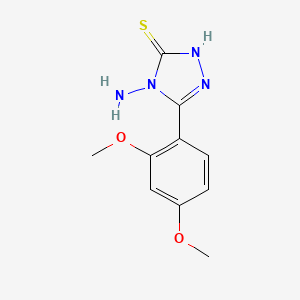
![Ethyl 2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2617516.png)
